molecular formula C22H14ClN3S B11980869 5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine

5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11980869
M. Wt: 387.9 g/mol
InChI Key: IXVRCAJCWZKGIP-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that features a thienopyrimidine core with a 4-chlorophenyl and a naphthalen-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the thienopyrimidine core or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine lies in its specific combination of substituents, which confer unique chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H14ClN3S

Molecular Weight

387.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-naphthalen-1-ylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H14ClN3S/c23-16-10-8-15(9-11-16)18-12-27-22-20(18)21(24-13-25-22)26-19-7-3-5-14-4-1-2-6-17(14)19/h1-13H,(H,24,25,26)

InChI Key

IXVRCAJCWZKGIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl

Origin of Product

United States

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